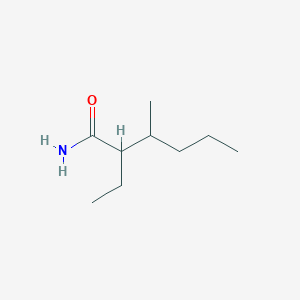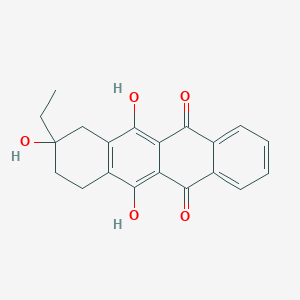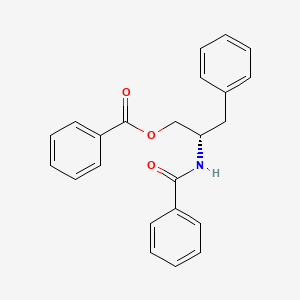
(2S)-2-Benzamido-3-phenylpropyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Benzamido-3-phenylpropyl benzoate is an organic compound with a complex structure that includes both amide and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Benzamido-3-phenylpropyl benzoate typically involves the reaction of (2S)-2-amino-3-phenylpropanoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of the amino acid and the carbonyl group of the benzoyl chloride. The esterification of the carboxyl group with benzyl alcohol under acidic conditions completes the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would include steps such as the purification of starting materials, precise control of reaction conditions, and efficient separation and purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Benzamido-3-phenylpropyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted benzamides.
Applications De Recherche Scientifique
(2S)-2-Benzamido-3-phenylpropyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2-Benzamido-3-phenylpropyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: A simpler amide with similar functional groups.
Phenylpropanoic acid: Shares the phenylpropyl backbone.
Benzyl benzoate: Contains the benzoyl ester group.
Uniqueness
(2S)-2-Benzamido-3-phenylpropyl benzoate is unique due to its combination of amide and ester functionalities, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not possible with simpler compounds.
Propriétés
Numéro CAS |
70558-76-8 |
|---|---|
Formule moléculaire |
C23H21NO3 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
[(2S)-2-benzamido-3-phenylpropyl] benzoate |
InChI |
InChI=1S/C23H21NO3/c25-22(19-12-6-2-7-13-19)24-21(16-18-10-4-1-5-11-18)17-27-23(26)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,24,25)/t21-/m0/s1 |
Clé InChI |
QXFRPQRGPRXVKM-NRFANRHFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](COC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CC(COC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


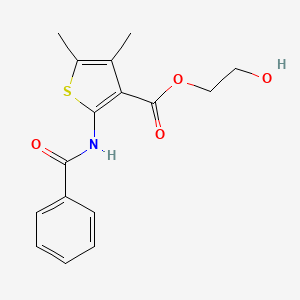
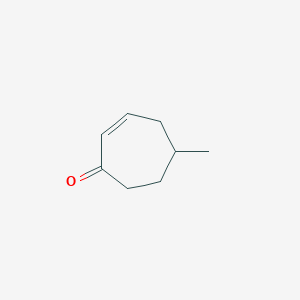
![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
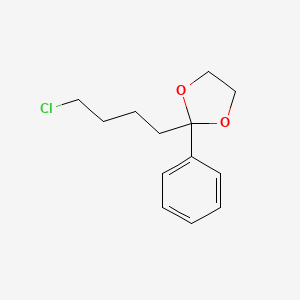
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
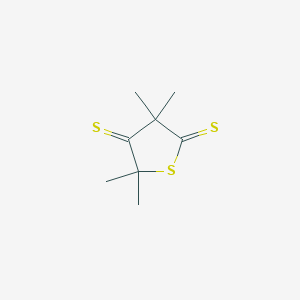
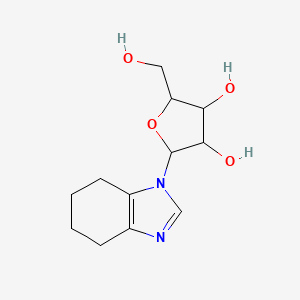
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)
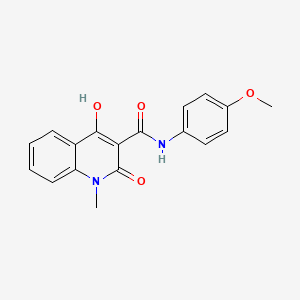
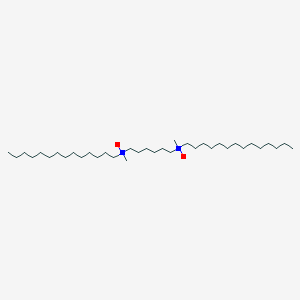
![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
